Cas no 135206-87-0 (Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]-)
![Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]- structure](https://ja.kuujia.com/scimg/cas/135206-87-0x500.png)
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]- 化学的及び物理的性質
名前と識別子
-
- Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]-
- N-[(2R)-2-hydroxypropionyl]morpholine
- (2r)-1-morpholin-4-yl-1-oxopropan-2-ol
- 135206-87-0
- (2R)-1-morpholin-4-yl-1-oxopropane-2-ol
- (R)-2-Hydroxy-1-morpholinopropan-1-one
- 4-((R)-2-hydroxypropionyl)morpholine
- CS-0138018
- (2R)-2-hydroxy-1-morpholin-4-ylpropan-1-one
- SCHEMBL762984
- LIEYNOJBDICZQM-ZCFIWIBFSA-N
- 4-[(R)-2-hydroxypropionyl]morpholine
-
- MDL: MFCD28404612
- インチ: InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1
- InChIKey: LIEYNOJBDICZQM-ZCFIWIBFSA-N
- ほほえんだ: C[C@H](C(=O)N1CCOCC1)O
計算された属性
- せいみつぶんしりょう: 159.08954328g/mol
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM322113-1g |
(R)-2-Hydroxy-1-morpholinopropan-1-one |
135206-87-0 | 95% | 1g |
$357 | 2023-01-10 | |
Chemenu | CM322113-1g |
(R)-2-Hydroxy-1-morpholinopropan-1-one |
135206-87-0 | 95% | 1g |
$348 | 2021-08-18 | |
Ambeed | A783288-1g |
(R)-2-Hydroxy-1-morpholinopropan-1-one |
135206-87-0 | 95+% | 1g |
$510.0 | 2025-02-21 | |
Alichem | A449037103-1g |
(R)-2-Hydroxy-1-morpholinopropan-1-one |
135206-87-0 | 97% | 1g |
435.12 USD | 2021-06-15 | |
Ambeed | A783288-250mg |
(R)-2-Hydroxy-1-morpholinopropan-1-one |
135206-87-0 | 95+% | 250mg |
$204.0 | 2025-02-21 |
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]- 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]-に関する追加情報
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]
Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl] (CAS No: 135206-87-0) is a chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine with a six-membered ring containing one oxygen atom and one nitrogen atom. The specific structure of this compound includes a hydroxyl group and a ketone group attached to the morpholine ring, which contributes to its unique chemical properties and potential applications.
The synthesis of Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl] involves advanced organic chemistry techniques, including nucleophilic substitution and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, making it more accessible for further studies and applications.
One of the most promising applications of Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl] lies in the field of drug discovery. Recent studies have highlighted its potential as a building block for constructing bioactive molecules with therapeutic properties. For instance, this compound has been used in the development of inhibitors for certain enzymes involved in disease pathways, such as kinases and proteases.
In addition to its role in drug discovery, Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl] has also been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis. The presence of the hydroxyl group and ketone group in its structure allows for the formation of enantiomerically enriched compounds, which are highly valuable in the pharmaceutical industry.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of Morpholine, 4-[(2R)-2-hydroxy-1-oxopropyl]. By using quantum mechanical calculations and molecular modeling techniques, scientists have gained insights into its interaction with biological targets, paving the way for more efficient drug design strategies.
The stability and solubility of Morpholine, 4-[(2R)-2-hydroxy-1 oxopropyl] are critical factors that influence its suitability for various applications. Studies have shown that this compound exhibits good stability under physiological conditions, making it a viable candidate for biomedical applications. Furthermore, its solubility properties can be fine-tuned through structural modifications, enhancing its bioavailability.
In conclusion, Morpholine, 4 - [(2 R) - 2 hydroxy - 1 oxopropyl] (CAS No: 135206 -87 -0) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique chemical structure and favorable properties make it an attractive target for further research and development.
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